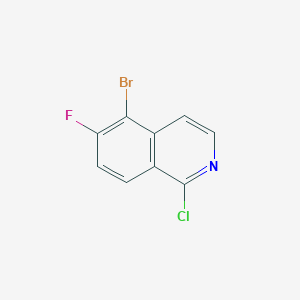

5-Bromo-1-chloro-6-fluoroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-chloro-6-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-8-5-3-4-13-9(11)6(5)1-2-7(8)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNHILQAYRZKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NC=C2)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 5-Bromo-1-chloro-6-fluoroisoquinoline: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-chloro-6-fluoroisoquinoline is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its trifunctionalized isoquinoline core—featuring bromine, chlorine, and fluorine substituents—offers multiple reaction sites for derivatization, making it a versatile intermediate in the synthesis of complex molecular architectures for drug discovery. The strategic placement of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and the significant biological context of this compound, with a focus on its role in the development of targeted cancer therapies.

Core Compound Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 1368066-64-1 | [1][2] |

| Molecular Formula | C₉H₄BrClFN | [1][2] |

| Molecular Weight | 260.49 g/mol | [1][2] |

| Appearance | Solid (typically light yellow or brown) | |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis and Mechanistic Rationale

Causality Behind the Synthetic Strategy

The presented synthetic route (Figure 1) is designed to introduce the substituents in a controlled manner. The bromination of the isoquinoline ring is typically directed to the 5- and 8-positions. Careful temperature control is crucial to selectively obtain the 5-bromo isomer. Subsequent oxidation to the N-oxide activates the 1-position for chlorination. The final fluorination step would likely proceed via a nucleophilic aromatic substitution, although this transformation is challenging and may require specialized conditions.

dot

Caption: A plausible synthetic workflow for this compound.

Representative Experimental Protocol: Synthesis of the 5-Bromoisoquinoline Core

This protocol is adapted from a verified procedure for the synthesis of 5-bromoisoquinoline, the key precursor.

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (96%)

-

N-Bromosuccinimide (NBS)

-

Aqueous Ammonia (25%)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and an internal thermometer, cool 340 mL of concentrated sulfuric acid to 0°C.

-

Addition of Isoquinoline: Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline to the stirred acid, ensuring the internal temperature remains below 30°C.

-

Cooling and Addition of NBS: Cool the solution to -25°C using a dry ice-acetone bath. Add 64.6 g (363 mmol) of N-bromosuccinimide in portions, maintaining the internal temperature between -22°C and -26°C.

-

Reaction: Stir the suspension vigorously for 2 hours at -22°C, followed by 3 hours at -18°C.

-

Quenching: Pour the reaction mixture onto 1.0 kg of crushed ice in a separate flask.

-

Neutralization: Adjust the pH of the mixture to 9.0 with a 25% aqueous ammonia solution, keeping the temperature below 25°C.

-

Extraction: Transfer the alkaline suspension to a separatory funnel with 800 mL of diethyl ether. Separate the layers and extract the aqueous phase twice more with 200 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic phases, wash with 1M NaOH and water, then dry over anhydrous MgSO₄.

-

Isolation: Filter and concentrate the organic phase to yield the crude 5-bromoisoquinoline. Further purification can be achieved by fractional distillation under reduced pressure.

Spectroscopic Characterization

Precise, experimentally-derived spectroscopic data for this compound is not widely published. However, based on established principles of NMR spectroscopy and the known effects of substituents on the isoquinoline ring system, a predicted set of ¹H and ¹³C NMR chemical shifts can be estimated. This data is crucial for the identification and characterization of the compound.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | |||

| H-3 | ~8.5 | d | ~6.0 |

| H-4 | ~7.8 | d | ~6.0 |

| H-7 | ~7.9 | d | JH-F ≈ 8-10 |

| H-8 | ~8.2 | d | JH-F ≈ 6-8 |

| ¹³C NMR | |||

| C-1 | ~152 | s | |

| C-3 | ~144 | s | |

| C-4 | ~122 | s | |

| C-4a | ~128 | s | |

| C-5 | ~118 | s | |

| C-6 | ~158 | d | JC-F ≈ 250 |

| C-7 | ~120 | d | JC-F ≈ 20 |

| C-8 | ~130 | s | |

| C-8a | ~135 | s |

Note: These are predicted values and should be confirmed by experimental data.

Application in Drug Discovery: Targeting PRMT5 in Oncology

The primary interest in this compound stems from its use as an intermediate in the synthesis of potent and selective enzyme inhibitors. A key target of significant interest is Protein Arginine Methyltransferase 5 (PRMT5).

The Role of PRMT5 in Cancer

PRMT5 is an enzyme that plays a critical role in epigenetic regulation by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins. This modification can alter gene expression, RNA splicing, and signal transduction pathways. In many cancers, PRMT5 is overexpressed and contributes to tumor growth and survival. It can regulate the expression of genes involved in cell proliferation, differentiation, and survival. Therefore, inhibiting PRMT5 has become a promising therapeutic strategy in oncology.

dot

Caption: The role of PRMT5 in cancer and the point of intervention for isoquinoline-based inhibitors.

Structure-Activity Relationship (SAR) Insights

The isoquinoline scaffold serves as a robust framework for positioning functional groups that can interact with the active site of PRMT5. The halogen atoms on this compound are not merely passive substituents; they are critical for modulating the molecule's properties:

-

Chlorine at C1: This position is often used as a reactive handle for nucleophilic substitution, allowing for the introduction of larger side chains that can form key interactions within the enzyme's binding pocket.

-

Bromine at C5: The bromo group can serve as a point for further modification via cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore the SAR of this region of the molecule. It also contributes to the overall lipophilicity.

-

Fluorine at C6: The introduction of a fluorine atom can have profound effects on the molecule's metabolic stability, membrane permeability, and binding affinity due to its small size and high electronegativity.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.

Conclusion

This compound is a high-value intermediate for drug discovery, particularly in the field of oncology. Its utility is derived from its versatile chemical handles and its role in the synthesis of targeted therapies such as PRMT5 inhibitors. Understanding its properties, synthesis, and the biological rationale for its use is essential for researchers and scientists working to develop the next generation of precision medicines.

References

-

Lead Sciences. This compound. Available at: [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]

-

Al-Dhafri, et al. (2022). PRMT5 function and targeting in cancer. Cell Stress. Available at: [Link]

- U.S. Patent 12,391,695 B2. (2025). PRMT5 inhibitors.

Sources

An In-depth Technical Guide to 5-Bromo-1-chloro-6-fluoroisoquinoline: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-1-chloro-6-fluoroisoquinoline, a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique substitution pattern makes it a valuable building block in the synthesis of novel therapeutic agents. This document will delve into its chemical properties, a plausible synthetic pathway, and its applications in medicinal chemistry, supported by established scientific principles.

Core Compound Profile

This compound is a polysubstituted isoquinoline derivative. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds and approved drugs.[1][2] The specific placement of bromo, chloro, and fluoro substituents on this core structure provides medicinal chemists with multiple reaction handles and modulates the compound's physicochemical and pharmacological properties.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₄BrClFN | [3][4] |

| Molecular Weight | 260.49 g/mol | [3][4] |

| CAS Number | 1368066-64-1 | [3][4] |

| Physical Form | Solid | [5] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | 2-8°C, Inert atmosphere | [4][5] |

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned to start from a suitably substituted phenylethylamine precursor, leveraging classical isoquinoline synthesis methods followed by strategic halogenation steps.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representation of how the target molecule could be synthesized, based on analogous reactions.

Step 1: Synthesis of Dihydroisoquinolinone Intermediate via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of dihydroisoquinolines from phenylethylamines.[6]

-

Acylation: A commercially available, appropriately substituted phenylethylamine (e.g., one that would lead to the desired 6-fluoro substitution pattern) is acylated using an acyl chloride or anhydride in the presence of a base.

-

Cyclization: The resulting amide is then treated with a dehydrating agent and Lewis acid, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to induce cyclization to the corresponding dihydroisoquinoline.

Step 2: Aromatization and Bromination

-

Aromatization: The dihydroisoquinoline intermediate is aromatized to the isoquinolinone. This can often be achieved through catalytic dehydrogenation, for instance, using palladium on carbon (Pd/C) at elevated temperatures.

-

Bromination: The resulting 6-fluoroisoquinolin-1(2H)-one is then regioselectively brominated at the 5-position. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of activated aromatic rings.[7] The reaction is typically carried out in a suitable solvent like sulfuric acid, with careful temperature control to ensure the desired regioselectivity.

Step 3: Chlorination to Yield the Final Product

The final step involves the conversion of the isoquinolinone to the 1-chloro-isoquinoline. This is a standard transformation in isoquinoline chemistry.

-

Chlorination: The 6-Fluoro-5-bromoisoquinolin-1(2H)-one is treated with a chlorinating agent, most commonly phosphoryl chloride (POCl₃), often with heating.[3] This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

-

Work-up and Purification: After completion of the reaction, the excess POCl₃ is carefully quenched, and the product is extracted. Purification is typically achieved by column chromatography to yield the final this compound.

Spectroscopic Characterization (Expected)

While the specific spectra for this compound are not publicly available, one can predict the key features based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the four protons on the isoquinoline ring system. The coupling patterns and chemical shifts would be influenced by the positions of the halogen substituents.

-

¹³C NMR: The carbon NMR would display nine distinct signals for the nine carbon atoms of the isoquinoline core. The carbons attached to the halogens (bromine, chlorine, and fluorine) would show characteristic chemical shifts and, in the case of the fluorine-bound carbon, C-F coupling.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 260.49. A characteristic isotopic pattern would be observed due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocyclic compounds are of paramount importance in modern drug discovery. The introduction of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2]

Role as a Chemical Intermediate

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.[7] Its utility stems from the differential reactivity of the halogen substituents.

-

The 1-chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities such as amines, alcohols, and thiols.

-

The 5-bromo group can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

-

The 6-fluoro group is generally more stable but can influence the electronic properties of the ring system and can be a site for metabolic blocking or for enhancing binding interactions with biological targets.

This differential reactivity allows for a modular and divergent approach to the synthesis of libraries of novel compounds for biological screening.

Caption: Reactivity of this compound in synthesis.

Potential Therapeutic Areas

The isoquinoline scaffold is present in numerous compounds with a wide range of biological activities. Therefore, derivatives of this compound are being investigated for various therapeutic applications, including:

-

Anticancer Agents: Many isoquinoline derivatives have shown potent antitumor activity.[8][9]

-

Anti-inflammatory and Antimicrobial Agents: The inherent biological activity of the isoquinoline core makes it a promising starting point for the development of new anti-inflammatory and antimicrobial drugs.[2]

The strategic placement of halogens in this compound provides a powerful tool for fine-tuning the biological activity and drug-like properties of the resulting molecules.

Conclusion

This compound is a key heterocyclic building block with significant potential in the field of drug discovery. Its well-defined chemical properties and multiple points for synthetic diversification make it an attractive starting material for the synthesis of novel, biologically active compounds. This guide has provided a comprehensive overview of its characteristics, a plausible synthetic strategy, and its applications, underscoring its importance for researchers and scientists working at the forefront of medicinal chemistry.

References

-

Vertex AI Search. 5-bromo-1-chloro-6-fluoro-isoquinoline. 10

-

Lead Sciences. This compound. 11

-

National Center for Biotechnology Information. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.

-

ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline | Request PDF.

-

ResearchGate. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents | Request PDF.

-

ChemSynthesis. 5-bromo-6-fluoroquinoline - C9H5BrFN, density, melting point, boiling point, structural formula, synthesis.

-

Sigma-Aldrich. This compound | 1368066-64-1.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.

-

MDPI. Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents.

-

Organic Chemistry Portal. Isoquinoline synthesis.

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design.

-

ACS Publications. Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols 1.

-

National Center for Biotechnology Information. Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores - PMC.

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline.

-

National Center for Biotechnology Information. Interaction of isoquinoline alkaloids with pyrimidine motif triplex DNA by mass spectrometry and spectroscopies reveals diverse mechanisms.

-

PubMed. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labsolu.ca [labsolu.ca]

- 11. This compound - Lead Sciences [lead-sciences.com]

An In-Depth Technical Guide to 5-Bromo-1-chloro-6-fluoroisoquinoline: A Key Building Block for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Isoquinolines

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally relevant compounds.[1] Its rigid bicyclic structure provides a valuable framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Among the vast chemical space of isoquinoline derivatives, those bearing multiple halogen substituents have garnered significant attention in modern drug discovery. The strategic incorporation of halogens can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them powerful tools for lead optimization.[2]

This guide provides a comprehensive technical overview of 5-Bromo-1-chloro-6-fluoroisoquinoline, a polysubstituted isoquinoline with significant potential as a versatile building block in the synthesis of complex organic molecules and novel therapeutic agents.[3][4] The unique arrangement of its three distinct halogen atoms—bromine, chlorine, and fluorine—offers a rich platform for selective chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design. We will delve into its chemical structure, plausible synthetic routes with mechanistic insights, spectroscopic characterization, and potential applications, particularly in the realm of kinase inhibitor development.

Physicochemical and Spectroscopic Characterization

This compound is a solid at room temperature with a molecular formula of C₉H₄BrClFN and a molecular weight of approximately 260.50 g/mol .[3][5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1368066-64-1 | [5] |

| Molecular Formula | C₉H₄BrClFN | [3] |

| Molecular Weight | 260.50 g/mol | [3] |

| Physical Form | Solid | [5] |

| Purity | Typically >97% | [3] |

| Storage | 2-8°C, under inert atmosphere | [6] |

Spectroscopic Analysis: Unraveling the Structure

The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms of the isoquinoline ring. The carbons directly attached to the halogens will exhibit characteristic chemical shifts.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated organic compounds.[7] A single resonance is expected for the fluorine atom at the C6 position. Its chemical shift will be indicative of the electronic environment of the fluorinated benzene ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, providing further confirmation of the elemental composition.

Proposed Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for the synthesis of polysubstituted isoquinolines. The most likely pathway involves a multi-step sequence starting from a suitably substituted phenethylamine derivative, followed by cyclization and subsequent halogenation reactions.

A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Proposed Synthesis Protocol:

-

Synthesis of 2-(4-bromo-3-fluorophenyl)ethanamine: This starting material can be prepared from 4-bromo-3-fluorophenylacetic acid via reduction of the carboxylic acid to the corresponding alcohol, followed by conversion to an alkyl halide and subsequent displacement with an amine source, or through reduction of the corresponding nitrile.

-

Acetylation to form N-acetyl-2-(4-bromo-3-fluorophenyl)ethanamine: The synthesized phenethylamine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the corresponding N-acetyl derivative.

-

Bischler-Napieralski Cyclization: The N-acetylated compound undergoes an intramolecular electrophilic aromatic substitution, known as the Bischler-Napieralski reaction, to form the dihydroisoquinoline intermediate.[8][9] This reaction is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[10] The electron-donating nature of the fluorine atom and the electron-withdrawing nature of the bromine atom will influence the regioselectivity of this cyclization. The subsequent aromatization of the dihydroisoquinoline can be achieved by oxidation. This step yields 5-Bromo-6-fluoro-1-isoquinolinol.

-

Chlorination to this compound: The final step involves the conversion of the hydroxyl group at the C1 position to a chlorine atom. This is a standard transformation for isoquinolinols and can be accomplished using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8]

Mechanistic Insight: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis.[11] The mechanism involves the activation of the amide carbonyl by the Lewis acidic dehydrating agent, forming a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclized product. The presence of activating groups on the benzene ring generally facilitates this reaction.[12]

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the distinct electronic properties of the three halogen substituents and their positions on the isoquinoline core. This differential reactivity provides a powerful handle for selective functionalization.

-

C1-Chloro Group: The chlorine atom at the C1 position is analogous to a vinyl chloride and is activated towards nucleophilic aromatic substitution (SₙAr) reactions. It can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to a diverse range of 1-substituted isoquinolines.

-

C5-Bromo Group: The bromine atom at the C5 position is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of carbon- and heteroatom-based substituents, enabling the construction of complex molecular architectures.

-

C6-Fluoro Group: The fluorine atom at the C6 position is generally the least reactive towards both nucleophilic and cross-coupling reactions under standard conditions. This inherent stability allows it to serve as a metabolic blocking group or to fine-tune the electronic properties of the molecule without participating in further transformations.

This orthogonal reactivity of the halogen atoms makes this compound a highly valuable and versatile building block in combinatorial chemistry and library synthesis.

Caption: Reactivity profile of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The polysubstituted isoquinoline scaffold is a prominent feature in many biologically active molecules. The specific substitution pattern of this compound makes it an attractive starting point for the design of novel therapeutic agents, particularly in the field of oncology.

Kinase Inhibitors

A significant number of FDA-approved kinase inhibitors feature a halogenated heterocyclic core.[7] The halogens play a crucial role in modulating the binding affinity and selectivity of the inhibitor for the target kinase. The this compound scaffold can be envisioned as a key intermediate in the synthesis of novel kinase inhibitors. For instance, the C1 position can be functionalized with various amine-containing fragments to interact with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The C5 position can be elaborated to access other regions of the ATP-binding pocket, while the fluorine at C6 can enhance metabolic stability and modulate the pKa of nearby functional groups.

Bioisosteric Replacement

In medicinal chemistry, the replacement of one functional group with another that has similar steric and electronic properties is a common strategy known as bioisosteric replacement. Halogens are often used as bioisosteres for hydrogen atoms or hydroxyl groups. The fluorine atom in this compound can be considered a bioisostere for a hydrogen atom, offering increased metabolic stability at that position. The bromine and chlorine atoms, with their larger size and different electronic properties, can be used to probe steric and electronic requirements in a binding pocket.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The material safety data sheet (MSDS) should be consulted for detailed information on handling, storage, and disposal.[5]

Conclusion and Future Outlook

This compound represents a strategically important and versatile building block for synthetic and medicinal chemists. Its unique pattern of halogen substitution provides a platform for selective and diverse functionalization, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening. The insights into its plausible synthesis, spectroscopic properties, and potential applications provided in this guide are intended to empower researchers to harness the full potential of this valuable chemical entity in their quest for novel scientific discoveries and the development of next-generation therapeutics. Further exploration of its reactivity and its incorporation into novel molecular scaffolds will undoubtedly continue to enrich the field of drug discovery.

References

- Myers, A. G., et al. "A Versatile Synthesis of Substituted Isoquinolines." Angewandte Chemie International Edition, vol. 50, no. 42, 2011, pp. 9933-9937, doi:10.1002/anie.201104769.

-

5-bromo-1-chloro-6-fluoro-isoquinoline. CymitQuimica, . Accessed 18 Jan. 2026.

-

5-bromo-1-chloro-6-fluoro-isoquinoline. Lead Sciences, . Accessed 18 Jan. 2026.

-

"this compound | 1368066-64-1." Sigma-Aldrich, . Accessed 18 Jan. 2026.

-

5-bromo-1-chloro-6-fluoro-isoquinoline CAS NO.1368066-64-1. LookChem, . Accessed 18 Jan. 2026.

-

"A Versatile Synthesis of Substituted Isoquinolines." National Center for Biotechnology Information, . Accessed 18 Jan. 2026.

-

"6-Bromo-1-chloroisoquinoline synthesis." ChemicalBook, . Accessed 18 Jan. 2026.

-

"Bischler-Napieralski Reaction." Organic Chemistry Portal, . Accessed 18 Jan. 2026.

-

"Bischler-Napieralski Reaction." J&K Scientific LLC, . Accessed 18 Jan. 2026.

-

"Synthesis, Reactions and Medicinal Uses of Isoquinoline." Pharmaguideline, . Accessed 18 Jan. 2026.

-

"Bischler-Napieralski Reaction: Examples & Mechanism." NROChemistry, . Accessed 18 Jan. 2026.

- "Bischler–Napieralski reaction." Wikipedia, en.wikipedia.org/wiki/Bischler%E2%80%93Napieralski_reaction. Accessed 18 Jan. 2026.

-

"Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines." ResearchGate, . Accessed 18 Jan. 2026.

-

"Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry." National Center for Biotechnology Information, . Accessed 18 Jan. 2026.

-

"Navigating the Bioactive Landscape: A Comparative Analysis of Chloro- vs. Bromo-isoquinoline-1-carbaldehydes." Benchchem, . Accessed 18 Jan. 2026.

-

"6-Bromo-1-chloro-isoquinoline." Chem-Impex, . Accessed 18 Jan. 2026.

- "6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244." PubChem, pubchem.ncbi.nlm.nih.gov/compound/22250244. Accessed 18 Jan. 2026.

-

"Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Semantic Scholar, . Accessed 18 Jan. 2026.

-

"Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press, . Accessed 18 Jan. 2026.

-

"Applications of Fluorine in Medicinal Chemistry." National Center for Biotechnology Information, . Accessed 18 Jan. 2026.

-

"Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." National Center for Biotechnology Information, . Accessed 18 Jan. 2026.

-

"Synthesis of Biologically Active Molecules through Multicomponent Reactions." MDPI, . Accessed 18 Jan. 2026.

-

"1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights." National Center for Biotechnology Information, . Accessed 18 Jan. 2026.

-

"New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." National Center for Biotechnology Information, . Accessed 18 Jan. 2026.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. This compound | 1368066-64-1 [sigmaaldrich.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 12. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-6-fluoroisoquinoline

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 5-bromo-1-chloro-6-fluoroisoquinoline, a key building block in medicinal chemistry and drug development. The proposed synthesis is designed for reproducibility and scalability, emphasizing the rationale behind procedural choices, from starting materials to final purification. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed, practical understanding of polysubstituted isoquinoline synthesis. We will delve into a logical two-step sequence beginning from a commercially available precursor, detailing reaction mechanisms, experimental protocols, and characterization data.

Introduction and Retrosynthetic Analysis

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a wide range of biological activities.[1][2] The specific substitution pattern of this compound offers multiple points for diversification. The chloro group at the C-1 position is susceptible to nucleophilic substitution, while the bromo group at C-5 provides a handle for transition-metal-catalyzed cross-coupling reactions, making this a highly versatile intermediate.[3][4]

Our synthetic strategy is predicated on a logical retrosynthetic disconnection that leverages established and reliable chemical transformations. The primary disconnection is at the C1-Cl bond, tracing the target molecule back to the more stable 5-bromo-6-fluoro-2H-isoquinolin-1-one intermediate. This isoquinolone can, in turn, be derived from the regioselective bromination of 6-fluoro-2H-isoquinolin-1-one. This approach is advantageous as it begins with a readily accessible fluorinated isoquinolone and strategically introduces the halogen substituents in a controlled manner.

Retrosynthetic Pathway Diagram

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthesis Pathway

The forward synthesis is a two-step process designed for efficiency and regiochemical control.

-

Step 1: Electrophilic Bromination. Selective bromination of 6-fluoro-2H-isoquinolin-1-one at the C-5 position using N-Bromosuccinimide (NBS) in a strong acid medium.

-

Step 2: Dehydrative Chlorination. Conversion of the resulting 5-bromo-6-fluoro-2H-isoquinolin-1-one to the final product using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

Overall Synthesis Workflow

Caption: Proposed two-step synthesis workflow.

Detailed Synthesis Protocols & Mechanistic Insights

Step 1: Synthesis of 5-Bromo-6-fluoro-2H-isoquinolin-1-one

Expertise & Experience: The key to this step is achieving high regioselectivity. The isoquinolin-1-one core contains two activating rings. The phenyl ring is activated by the fluorine at C-6 and the lactam's nitrogen atom, both of which are ortho, para-directing. The fluorine directs to C-5 and C-7, while the lactam strongly directs to C-5 and C-7. The C-5 position is electronically favored and generally less sterically hindered than C-7, making it the primary site for electrophilic attack. Using a strong acid like sulfuric acid protonates the carbonyl, further activating the ring system towards electrophilic substitution. Careful temperature control is critical to prevent the formation of undesired side products.[5][6]

Protocol:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and a nitrogen inlet, add concentrated sulfuric acid (96%, ~8 mL per gram of starting material). Cool the acid to 0°C in an ice bath.

-

Slowly add 6-fluoro-2H-isoquinolin-1-one (1.0 eq) to the stirred acid, ensuring the internal temperature does not exceed 25°C.

-

Cool the resulting solution to -25°C using a dry ice-acetone bath.

-

Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise, maintaining the internal temperature between -25°C and -20°C.

-

Stir the reaction mixture vigorously at -22 ± 2°C for 2-3 hours.

-

Allow the reaction to slowly warm to -18 ± 2°C and stir for an additional 3 hours.

-

Trustworthiness: Monitor the reaction progress by TLC (Thin Layer Chromatography) to ensure complete consumption of the starting material. Over-extending the reaction or using excess NBS could lead to di-brominated byproducts.[5]

-

Carefully pour the reaction mixture onto crushed ice (~20 g per gram of starting material).

-

Neutralize the resulting slurry to pH 8-9 using a 25% aqueous ammonia solution, keeping the temperature below 25°C with an ice bath.

-

Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

-

Purify the solid by recrystallization from ethanol or by column chromatography on silica gel to afford 5-bromo-6-fluoro-2H-isoquinolin-1-one as a solid.

Step 2: Synthesis of this compound

Expertise & Experience: The conversion of a 2-isoquinolin-1-one (a cyclic amide or lactam) to a 1-chloroisoquinoline is a classic dehydrative chlorination. Phosphorus oxychloride (POCl₃) serves as both the reagent and, in many cases, the solvent. The mechanism involves the initial activation of the lactam carbonyl oxygen by the electrophilic phosphorus center, followed by nucleophilic attack by chloride and subsequent elimination and aromatization to yield the stable isoquinoline ring. This reaction is typically driven to completion by heating under reflux.[7][8]

Protocol:

-

In a round-bottomed flask fitted with a reflux condenser and a calcium chloride drying tube, suspend 5-bromo-6-fluoro-2H-isoquinolin-1-one (1.0 eq) in phosphorus oxychloride (POCl₃, ~10 mL per gram of starting material).

-

Heat the mixture to reflux (approx. 105°C) and maintain for 4-6 hours.

-

Trustworthiness: The reaction should become a homogenous solution as it progresses. Monitor completion via TLC (eluent: ethyl acetate/hexane mixture).

-

After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously add the residual oil dropwise to a beaker of crushed ice with vigorous stirring. This is a highly exothermic process and should be done in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution with saturated sodium bicarbonate solution or dilute sodium hydroxide until the solution is basic (pH > 8).

-

Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound.[8]

Data Summary and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and Melting Point analysis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 6-Fluoro-2H-isoquinolin-1-one | 214045-85-9 | C₉H₆FNO | 163.15 | Solid |

| 5-Bromo-6-fluoro-2H-isoquinolin-1-one | N/A | C₉H₅BrFNO | 242.05 | Solid |

| This compound | 1368066-64-1 | C₉H₄BrClFN | 260.49 | Solid |

Conclusion

The described two-step synthesis provides a reliable and scalable route to this compound. By starting with 6-fluoro-2H-isoquinolin-1-one, this pathway ensures precise control over the placement of the halogen substituents, a critical consideration for the synthesis of complex pharmaceutical intermediates. The protocols are based on well-established chemical principles, and the inclusion of mechanistic insights and self-validating checkpoints aims to empower researchers to successfully replicate and adapt this synthesis for their specific drug discovery and development needs.

References

-

Dar'in, D., & Krasavin, M. (2018). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 23(11), 2948. [Link]

-

Yu, X., & Wu, J. (2009). Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. Journal of Combinatorial Chemistry, 11(5), 895–899. [Link]

-

Yu, X., & Wu, J. (2009). Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. Journal of Combinatorial Chemistry, 11(5), 895-899. [Link]

-

Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Kaur, H., Kumar, V., & Kumar, R. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(5), 785–829. [Link]

-

Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2012). Synthesis of Polysubstituted Isoquinolines through Cross-Coupling Reactions with α-Alkoxytosylhydrazones. Organic Letters, 14(10), 2536–2539. [Link]

-

Kanyonyo, M., & Poindexter, G. S. (2012). A Versatile Synthesis of Substituted Isoquinolines. Tetrahedron Letters, 53(50), 6794-6796. [Link]

-

Isoquinoline synthesis. Organic Chemistry Portal. [Link]

-

Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites. ResearchGate. [Link]

-

C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Molecules, 10(1), 115-125. [Link]

-

This compound. Lead Sciences. [Link]

-

5-bromo-6-fluoroquinoline. ChemSynthesis. [Link]

-

Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98. [Link]

- Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

-

Halogenation Reactions. Mettler Toledo. [Link]

-

Halogenation. Wikipedia. [Link]

-

Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. SpringerLink. [Link]

-

5-BROMO-1-CHLORO-6-METHYLISOQUINOLINE [P43662]. ChemUniverse. [Link]

-

Halogenation and Dehalogenation in the Industry. YouTube. [Link]

-

Halogenation | Organic Chemistry | Chemistry | FuseSchool. YouTube. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1-chloro-4-fluoroisoquinoline; CAS No.: 435278-06-1 [chemshuttle.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-CHLORO-6-FLUOROISOQUINOLINE CAS#: 214045-86-0 [m.chemicalbook.com]

- 8. 6-Bromo-1-chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. labsolu.ca [labsolu.ca]

- 10. This compound - Lead Sciences [lead-sciences.com]

physical and chemical properties of 5-Bromo-1-chloro-6-fluoroisoquinoline

An In-depth Technical Guide to 5-Bromo-1-chloro-6-fluoroisoquinoline

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile and highly valuable building block in modern synthetic organic chemistry. Its strategic placement of three distinct halogen atoms on the isoquinoline scaffold—each with differential reactivity—offers chemists a powerful tool for the regioselective synthesis of complex molecular architectures. This guide, intended for researchers and professionals in drug discovery and materials science, provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, grounded in established chemical principles and practical insights. We will explore its reactivity, potential synthetic applications, and the safety protocols essential for its handling, providing a holistic understanding of its utility in a research and development setting.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundational step for any laboratory work. The structural and naming conventions for this compound are outlined below.

-

IUPAC Name: this compound

-

Canonical SMILES: C1=CC(=C2C=CN=C(C2=C1F)Cl)Br

-

InChI Key: ZWNHILQAYRZKGO-UHFFFAOYSA-N

The molecule's structure is based on an isoquinoline core, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The numbering of the isoquinoline ring system dictates the positions of the substituents.

Physical and Chemical Properties

The physical properties of a compound are critical for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | Solid | [3] |

| Purity | Commonly available at ≥97% or ≥98% | [1][2][3] |

| Solubility | Expected to have low water solubility | [4] |

| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place under an inert atmosphere. | [2][5] |

Spectroscopic Characterization

While specific spectral data for this compound is not publicly available, we can predict its characteristic spectroscopic features based on its structure. These predictions are essential for confirming the identity and purity of the compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the four protons on the isoquinoline core. Each signal would appear as a multiplet due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at position 4, for instance, would likely show coupling to the proton at position 3, while the protons at positions 7 and 8 would show coupling to each other and long-range coupling to the fluorine at position 6.

-

¹³C NMR: The spectrum would display nine distinct signals for the nine carbon atoms. The carbons bonded to halogens (C1, C5, C6) would have their chemical shifts significantly influenced. The carbon attached to fluorine (C6) would exhibit a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds.[6] Other carbons in proximity to the fluorine will also show smaller two- or three-bond C-F couplings.

-

¹⁹F NMR: A single resonance would be observed for the fluorine atom at position 6. This signal would be split into a multiplet due to couplings with the aromatic protons on the ring, primarily the adjacent protons at positions 5 and 7.

Mass Spectrometry (MS)

Mass spectrometry is invaluable for confirming molecular weight and elemental composition. For this compound, the mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion [M]⁺ peak. This pattern arises from the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a cluster of peaks:

-

An M⁺ peak (for ¹²C₉¹H₄⁷⁹Br³⁵Cl¹⁹F¹⁴N)

-

An [M+2]⁺ peak of nearly equal intensity (from ⁸¹Br and ³⁵Cl)

-

An [M+4]⁺ peak of smaller intensity (from ⁸¹Br and ³⁷Cl)

This characteristic isotopic signature is a powerful diagnostic tool for confirming the presence of both bromine and chlorine in the molecule.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its carbon-halogen bonds, which allows for selective functionalization.

Key Reactive Sites

-

C1-Chloro Position: The chlorine atom at the 1-position is significantly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring, which stabilizes the intermediate Meisenheimer complex. This site is ideal for introducing nucleophiles such as amines, alcohols, or thiols.

-

C5-Bromo Position: The bromine atom at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions. In the oxidative addition step of catalytic cycles (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity of carbon-halogen bonds follows the order C-I > C-Br > C-Cl.[7] This makes the C-Br bond significantly more reactive than the C-Cl bond under typical palladium-catalyzed conditions, allowing for selective C-C or C-N bond formation at this position.[7]

-

C6-Fluoro Position: The C-F bond is the strongest carbon-halogen bond and is generally unreactive under the conditions used to functionalize the C-Br or C-Cl bonds. It typically remains intact, serving as a stable substituent that can modulate the electronic properties and metabolic stability of a final drug candidate.

This differential reactivity is a key strategic advantage, enabling chemists to perform sequential, site-selective modifications on the isoquinoline core.

Plausible Synthetic Pathways

While a specific synthesis for this exact molecule is not detailed in the provided literature, its preparation would likely draw from established methods for halogenating isoquinolines. Bromoisoquinoline derivatives are often synthesized by reacting the isoquinoline core with a brominating agent like N-bromosuccinimide (NBS) in a strong acid such as concentrated sulfuric acid.[8][9] The chloro and fluoro substituents would likely be present on the precursor molecule before the final bromination or cyclization steps.

Applications in Research and Drug Development

Halogenated heterocycles are cornerstones of medicinal chemistry.[10] this compound is not an end-product but a crucial intermediate for creating novel, more complex molecules.[11]

-

Pharmaceutical Scaffolding: It serves as a key intermediate for synthesizing compounds with potential therapeutic activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[10][11]

-

Combinatorial Chemistry: The distinct reactive handles allow for the rapid generation of libraries of diverse compounds for high-throughput screening. One could, for example, perform a Suzuki reaction at the C5-Br position followed by an SNAr reaction at the C1-Cl position to quickly build molecular complexity.

-

Agrochemicals and Dyes: Similar isoquinoline structures are also used in the development of agrochemicals and functional dyes.[11]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on available safety data for this and structurally similar compounds.

Personal Protective Equipment (PPE) and Handling

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12][13]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[4][13]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][12]

-

General Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.

Spill and Disposal Procedures

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material using non-sparking tools and place it in a suitable, labeled container for disposal.[4][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative example of how to selectively functionalize the C5-bromo position, demonstrating the compound's utility.

Objective: To synthesize 5-Aryl-1-chloro-6-fluoroisoquinoline via a Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.

-

Anhydrous Solvent: While many Suzuki couplings tolerate water (and often require it to dissolve the inorganic base), using anhydrous organic solvents for the initial setup prevents unwanted side reactions.

-

Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.

-

Excess Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion, accounting for any potential homocoupling or degradation of the boronic acid under the reaction conditions.

This protocol serves as a template and may require optimization of the catalyst, ligand, base, solvent, and temperature for different arylboronic acids to achieve maximum yield.

Conclusion

This compound is a high-value synthetic intermediate characterized by its three distinct halogen substituents. The well-defined and differential reactivity of the C-Cl and C-Br bonds provides a predictable and powerful platform for sequential, regioselective functionalization, particularly through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This makes it an indispensable tool for medicinal chemists and material scientists aiming to construct complex, novel molecules with tailored properties. Adherence to strict safety protocols is mandatory when handling this compound to mitigate the associated health risks.

References

- 5-bromo-1-chloro-6-fluoro-isoquinoline. (n.d.). Biosynth.

- SAFETY DATA SHEET - 7-Bromo-1-chloroisoquinoline. (2025-10-24). Thermo Fisher Scientific.

- This compound | 1368066-64-1. (n.d.). Sigma-Aldrich.

- 5-Bromo-1-chloro-6-methylisoquinoline SDS, 1245647-25-9 Safety Data Sheets. (n.d.). ECHEMI.

- 5-bromo-1-chloro-6-fluoro-isoquinoline. (n.d.). CymitQuimica.

- SAFETY DATA SHEET - 5-Bromo-1-pentene. (n.d.). Fisher Scientific.

- This compound. (n.d.). Lead Sciences.

- Supporting Information. (n.d.). New Journal of Chemistry.

- Isoquinoline, 5-bromo-1-chloro-6-fluoro- CAS. (n.d.). ChemicalBook.

- 5-bromo-1-chloro-6-fluoro-isoquinoline CAS NO.1368066-64-1. (n.d.). Lide Pharm.

- 6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244. (n.d.). PubChem.

- 5-Bromo-1-chloro-8-fluoroisoquinoline 1501083-37-9 wiki. (n.d.). Guidechem.

- 6-Bromo-1-chloro-isoquinoline. (n.d.). Chem-Impex.

- Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure.

- Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.

- Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions. (n.d.). Benchchem.

- 1245647-25-9 Cas No. | 5-Bromo-1-chloro-6-methylisoquinoline. (n.d.). Matrix Scientific.

- This compound | 1368066-64-1. (n.d.). Sigma-Aldrich.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.

- 1976053-18-5|6-Bromo-1-chloro-4-fluoroisoquinoline. (n.d.). BLD Pharm.

- 5-Bromo-1,2,3-trifluorobenzene. (n.d.). Magritek.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. 5-bromo-1-chloro-6-fluoro-isoquinoline | CymitQuimica [cymitquimica.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 5-bromo-1-chloro-6-fluoro-isoquinoline, CasNo.1368066-64-1 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 6. magritek.com [magritek.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Bromo-1-chloro-6-fluoroisoquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-1-chloro-6-fluoroisoquinoline, a halogenated isoquinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical identity, structural elucidation, a plausible synthetic pathway with detailed experimental protocols, and its potential applications, particularly in the realm of drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted heterocyclic compound built upon the isoquinoline scaffold. Its structure is characterized by the presence of three different halogen atoms—bromine, chlorine, and fluorine—at specific positions on the bicyclic ring system.

The IUPAC name for this compound is This compound .[1][2][3]

Structural Confirmation and IUPAC Nomenclature

The numbering of the isoquinoline ring system is fundamental to correctly assigning the positions of the substituents. In the isoquinoline ring, the nitrogen atom is assigned position 2. The numbering then proceeds around the heterocyclic ring and then the fused benzene ring. Based on this systematic nomenclature, the substituents are located at:

-

Position 1: Chloro group

-

Position 5: Bromo group

-

Position 6: Fluoro group

This specific arrangement of substituents gives rise to the unique chemical properties and reactivity of the molecule.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1368066-64-1 | [1][2][3] |

| Molecular Formula | C₉H₄BrClFN | [2][3][4] |

| Molecular Weight | 260.49 g/mol | [2] |

| Physical Form | Solid | [1][4] |

| Storage Temperature | 2-8°C in an inert atmosphere | [1][3] |

Synthesis of this compound: A Proposed Pathway and Experimental Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the construction of the substituted isoquinoline core, followed by halogenation steps. A key intermediate would be a suitably substituted β-phenylethylamine, which can be cyclized via a Bischler-Napieralski or a similar reaction, followed by oxidation and subsequent halogenation.

Proposed Synthetic Workflow

The proposed synthesis can be visualized as a multi-stage process, starting from a commercially available substituted aniline.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established chemical principles for the synthesis of similar compounds.[5][6] It should be adapted and optimized by experienced synthetic chemists.

Step 1: Synthesis of a Substituted N-Acyl-β-phenylethylamine

-

Starting Material: 4-Bromo-3-fluoroaniline.

-

Procedure:

-

Protect the amino group of 4-bromo-3-fluoroaniline.

-

Perform a Heck reaction with an appropriate vinyl equivalent to introduce a two-carbon side chain.

-

Reduce the double bond and deprotect the amino group to yield the corresponding β-phenylethylamine.

-

Acylate the resulting amine with acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0°C to room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Bischler-Napieralski Cyclization

-

Starting Material: The N-acyl-β-phenylethylamine from Step 1.

-

Procedure:

-

Dissolve the starting material in a suitable solvent like anhydrous acetonitrile or toluene.

-

Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) dropwise at 0°C.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Basify the aqueous solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 8-9.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers and concentrate to yield the crude 3,4-dihydroisoquinoline derivative.

-

Step 3: Oxidation to the Isoquinolin-1-one

-

Starting Material: The 3,4-dihydroisoquinoline derivative from Step 2.

-

Procedure:

-

Dissolve the crude product in a suitable solvent.

-

Add an oxidizing agent, such as potassium permanganate or palladium on carbon with a hydrogen acceptor, and stir at an appropriate temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Filter off the oxidant and concentrate the filtrate.

-

Purify the resulting bromofluoro-isoquinolin-1-one by recrystallization or column chromatography.

-

Step 4: Chlorination to this compound

-

Starting Material: The bromofluoro-isoquinolin-1-one from Step 3.

-

Procedure:

-

Treat the isoquinolin-1-one with an excess of phosphorus oxychloride (POCl₃), which will also serve as the solvent.

-

Heat the mixture to reflux for several hours.

-

After completion, carefully remove the excess POCl₃ under reduced pressure.

-

Quench the residue with ice water and neutralize with a base.

-

Extract the final product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude this compound by column chromatography or recrystallization to obtain the final product as a solid.

-

Spectroscopic Characterization (Predicted)

For a research and drug development audience, unambiguous characterization of the final compound is paramount. While experimental data for this compound is not publicly available, we can predict the expected spectroscopic features based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the four protons on the isoquinoline ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the halogen substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms in the isoquinoline core. The carbons bearing the halogen substituents will show characteristic shifts, and the carbon attached to the fluorine atom will exhibit C-F coupling.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₉H₄BrClFN) by providing a highly accurate mass measurement. The mass spectrum will also show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Applications in Drug Discovery and Organic Synthesis

Halogenated heterocyclic compounds are of great interest in medicinal chemistry due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Scaffold for Novel Therapeutics: this compound can serve as a versatile building block for the synthesis of more complex molecules with potential biological activity. The halogen atoms provide handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

-

Kinase Inhibitors: The isoquinoline scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of this compound could be explored for the development of novel inhibitors targeting specific kinases involved in diseases such as cancer.

-

Probe for Chemical Biology: As a well-defined small molecule, it can be used as a starting point for the development of chemical probes to study biological pathways.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[1]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic strategy, and its potential applications. The unique arrangement of three different halogens on the isoquinoline core makes it an attractive starting material for the synthesis of a diverse range of novel compounds. Further research into its synthesis and applications is warranted to fully explore its potential.

References

-

Lead Sciences. This compound. [Link]

- Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2018). Synthesis of 6-bromo-4-iodoquinoline.

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

-

ChemUniverse. 5-BROMO-1-CHLORO-6-METHYLISOQUINOLINE. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

- Google Patents. Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

-

SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]

- Al-Ostoot, F. H., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6241.

Sources

- 1. This compound | 1368066-64-1 [sigmaaldrich.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. 5-bromo-1-chloro-6-fluoro-isoquinoline | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. download.atlantis-press.com [download.atlantis-press.com]

The Strategic Utility of 5-Bromo-1-chloro-6-fluoroisoquinoline in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the isoquinoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid bicyclic framework provides an excellent platform for the spatial presentation of various pharmacophoric elements, enabling precise interactions with biological targets. Within this important class of heterocycles, halo-substituted isoquinolines have garnered significant attention due to the profound impact of halogen atoms on a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. This guide focuses on a particularly strategic building block: 5-Bromo-1-chloro-6-fluoroisoquinoline . The unique trifunctionalization of this molecule—a bromine atom for versatile cross-coupling reactions, a reactive chlorine at the 1-position for nucleophilic displacement, and a fluorine atom to modulate electronics and metabolic fate—renders it a highly valuable intermediate in the synthesis of complex molecular architectures for drug discovery.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1368066-64-1 | |

| Molecular Formula | C₉H₄BrClFN | [2] |

| Molecular Weight | 260.49 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Safety and Handling:

This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers, facilitating its use in research and development. The table below lists some of the key vendors.

| Supplier | Catalog Number | Purity |

| Sigma-Aldrich | LEYH9AD0098E | 98% |

| Lead Sciences | BD01275260 | 98% |

| LIDE PHARMACEUTICALS | N/A | 99% min |

| Ambeed, Inc. | AMBH97B9F0C5 | N/A |

Synthetic Pathways: A Strategic Overview

A likely retrosynthetic analysis, illustrated in the diagram below, would involve the chlorination of a corresponding 1-isoquinolinone precursor. The isoquinolinone itself would be assembled from a suitably substituted phenethylamine derivative. The strategic introduction of the bromo and fluoro substituents on the starting materials is a critical aspect of the synthesis design.

Caption: Retrosynthetic analysis of this compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not publicly available, the key spectroscopic features of this compound can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the isoquinoline ring system will exhibit splitting patterns (doublets, doublets of doublets) influenced by coupling with each other and potentially with the fluorine atom. The exact chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atoms directly attached to the electronegative halogen atoms (C1, C5, C6) will be shifted downfield. The C-F coupling will be observable as a doublet for the carbon atom bonded to fluorine.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of roughly equal intensity) and one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). This will result in a complex isotopic cluster for the molecular ion peak.

Applications in Drug Discovery: A Key Intermediate for PRMT5 Inhibitors

The primary significance of this compound in contemporary drug discovery lies in its role as a key intermediate in the synthesis of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[4]

The Role of PRMT5 in Oncology:

PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4] This post-translational modification plays a critical role in regulating numerous cellular processes, including gene transcription, RNA splicing, and DNA damage repair.[4] Dysregulation and overexpression of PRMT5 have been implicated in a wide range of human cancers, making it an attractive therapeutic target.[5][6]

Mechanism of Action and the Role of the Isoquinoline Scaffold:

This compound serves as a crucial building block for constructing complex molecules that can potently and selectively inhibit PRMT5. The general workflow for its utilization in this context is depicted below.

Caption: General workflow for the use of this compound in PRMT5 inhibitor synthesis.

Experimental Protocol: A Representative Suzuki Coupling Reaction

The following is a representative, step-by-step protocol for a Suzuki coupling reaction, a common transformation utilizing the bromine atom at the 5-position of the isoquinoline core.

Objective: To couple a boronic acid derivative to the 5-position of the isoquinoline scaffold.

Materials:

-

Elaborated 5-bromo-isoquinoline intermediate

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add the 5-bromo-isoquinoline intermediate (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (0.05 eq) to the flask.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.